6-(cyclohexylmethoxy)-9H-purin-2-amine, also known as NU2058 or 6-O-cyclohexylmethyl guanine, is a substituted guanine derivative originally developed as a cyclin-dependent kinase (CDK) inhibitor, particularly targeting CDK1 and CDK2. [, ] It has been extensively studied for its effects on cell cycle regulation, DNA damage response, and interactions with other cellular processes. [, , , , , , , , ]
NU2058 was initially developed as part of a series of purine analogs aimed at inhibiting CDKs. It belongs to the class of compounds known as guanine derivatives, specifically designed to target the active sites of cyclin-dependent kinases. Its classification as a small molecule inhibitor positions it within the broader category of anticancer agents, particularly those that interfere with cell cycle regulation.
The synthesis of NU2058 involves several key steps, typically starting from readily available guanine derivatives. The primary synthetic route includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and ensuring the integrity of the compound throughout the synthesis process.
The molecular structure of NU2058 can be described by its core guanine framework modified by a cyclohexylmethyl group at the O6 position. Key features include:
Computational studies have employed methods like molecular dynamics simulations to analyze the binding interactions between NU2058 and CDK2, revealing insights into how structural modifications can enhance inhibitory potency.
NU2058 participates in several chemical reactions primarily involving its role as a kinase inhibitor:
Quantitative data on inhibitory constants (Ki values) demonstrate that NU2058 has a Ki value of approximately 5 µM for CDK1 and 12 µM for CDK2, indicating its effectiveness as an inhibitor.
The mechanism by which NU2058 exerts its anticancer effects involves several pathways:
NU2058 exhibits distinct physical and chemical properties:
These properties are crucial for formulating effective drug delivery systems that maximize therapeutic efficacy while minimizing side effects.
NU2058 has several significant applications in scientific research and potential clinical settings:
The ongoing research into NU2058 continues to reveal its potential as both a therapeutic agent and a fundamental research tool in understanding cancer biology.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2